3-(Dimethylamino)-4-fluorophenol

Description

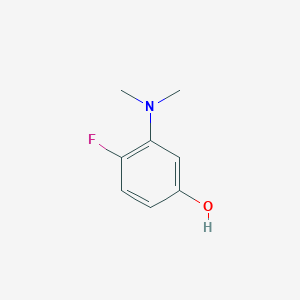

3-(Dimethylamino)-4-fluorophenol is a fluorinated phenolic compound with a dimethylamino (-N(CH₃)₂) group at the 3-position and a fluorine atom at the 4-position of the benzene ring.

Properties

IUPAC Name |

3-(dimethylamino)-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLUYEBGVPTTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-fluorophenol typically involves the introduction of a dimethylamino group and a fluorine atom onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to a phenol derivative. The dimethylamino group can be added through a reaction with dimethylamine under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Organic Synthesis

3-(Dimethylamino)-4-fluorophenol serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it valuable in creating derivatives with specific biological activities or chemical properties. For instance, it can be utilized in the synthesis of fluorinated imines and hydrazones, which are of interest for their antibacterial properties .

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly in the development of antibacterial agents. Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure have been reported to have inhibitory effects on key bacterial enzymes, making them potential candidates for new antibiotic therapies .

Biological Studies

In biological research, this compound's unique properties facilitate the study of various biological processes and interactions. Its ability to interact with specific molecular targets allows researchers to explore cellular pathways and mechanisms, contributing to a better understanding of disease processes and potential therapeutic interventions.

Industrial Applications

This compound is also utilized in the production of dyes, polymers, and other industrial chemicals. Its reactivity and the presence of functional groups make it suitable for various applications in material science and chemical manufacturing.

Case Study 1: Antibacterial Activity

In a study investigating the antibacterial properties of fluorinated compounds, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics like kanamycin against E. coli and S. aureus. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .

Case Study 2: Synthesis of Fluorinated Imines

Another research effort focused on synthesizing fluorinated imines using this compound as a precursor. The synthesized imines demonstrated significant antibacterial properties, underscoring the compound's utility as a starting material for developing novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-fluorophenol involves its interaction with specific molecular targets. The dimethylamino group and fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and processes, making the compound valuable for research in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 4-Fluorophenol: Lacks the dimethylamino group, resulting in reduced electron density at the aromatic ring. Its acidity (pKa ≈ 9.9) is higher than phenol due to the electron-withdrawing fluorine. In contrast, 3-(Dimethylamino)-4-fluorophenol’s dimethylamino group would lower acidity (pKa ~8–9, estimated) via resonance donation .

- 3-Aminophenol: Contains an amino (-NH₂) group instead of dimethylamino. This difference impacts solubility and reactivity in substitution reactions .

- 4-Fluoro-3-trifluoromethylphenol: Features a trifluoromethyl (-CF₃) group (strong electron-withdrawing) and fluorine. Compared to this compound, its higher electronegativity reduces ring electron density, increasing acidity (pKa ~7–8) .

Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | Not reported | Not reported | High (due to -N(CH₃)₂) |

| 4-Fluorophenol | 48–50 | 185–187 | Moderate |

| 3-(Trifluoromethyl)phenol | -2 to -1.8 | 178–179 | Low |

| 3-Aminophenol | 122–124 | Sublimes | Moderate |

Note: Data inferred from analogs in .

Key Research Findings

- Electronic Effects: The dimethylamino group increases electron density at the 3-position, activating the ring for electrophilic substitution at the 5-position (meta to fluorine). Fluorine directs incoming electrophiles to the 2- and 6-positions .

- Thermal Stability: Fluorinated phenols with electron-donating groups (e.g., -N(CH₃)₂) exhibit higher thermal stability than nitro- or cyano-substituted analogs, as seen in materials science applications () .

- Solubility: Polar substituents like dimethylamino improve solubility in ethanol or DMSO, critical for pharmaceutical formulations .

Biological Activity

3-(Dimethylamino)-4-fluorophenol (CAS No. 198139-37-6) is an organic compound that has gained attention in various fields, particularly in medicinal chemistry and biochemistry. This compound exhibits a range of biological activities, making it a subject of interest for drug development and therapeutic applications.

This compound is characterized by the presence of a dimethylamino group and a fluorine atom attached to a phenolic structure. Its molecular formula is C9H12FNO, with a molecular weight of approximately 171.20 g/mol. The presence of the fluorine atom enhances its lipophilicity and can influence its biological activity.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of folic acid synthesis, similar to other sulfonamide antibiotics. This inhibition disrupts bacterial growth by preventing DNA synthesis, thereby showcasing its potential as an antibacterial agent .

Anticancer Activity

Research has indicated that derivatives of this compound possess significant anticancer properties. For instance, compounds derived from this structure have shown potent inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines by increasing acetylated histones and modulating cell cycle progression .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have been shown to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of fluorinated phenols, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as a new antimicrobial agent.

Case Study 2: Anticancer Mechanism

A recent investigation focused on the anticancer effects of this compound derivatives on human myelodysplastic syndrome (SKM-1) cell lines. The study found that these compounds significantly increased the levels of acetylated histones, leading to G1 cell cycle arrest and apoptosis in treated cells. This highlights their potential as HDAC inhibitors in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that fluorinated compounds often exhibit enhanced membrane permeability, which is crucial for their therapeutic efficacy .

Comparative Analysis

A comparison with other similar compounds reveals distinct advantages for this compound:

| Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Sulfanilamide | Moderate | Low | Low |

| Other Fluorinated Phenols | Variable | Moderate | High |

Q & A

Q. What computational methods are suitable for predicting the interaction mechanisms between this compound derivatives and target enzymes?

- Methodological Answer : Molecular dynamics (MD) simulations with AMBER or GROMACS model binding kinetics. Docking studies (AutoDock Vina) identify putative binding pockets, while QM/MM calculations assess reaction pathways. Validate predictions with mutagenesis (e.g., Ala-scanning) or ITC binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.